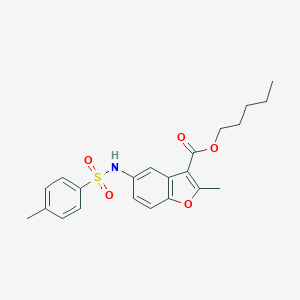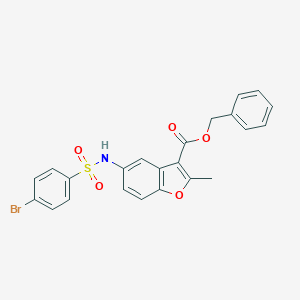
N-(3,5-dimethylphenyl)-9,10-dioxo-9,10-dihydroanthracene-2-sulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3,5-dimethylphenyl)-9,10-dioxo-9,10-dihydroanthracene-2-sulfonamide is an organic compound that has garnered interest due to its unique chemical structure and potential applications in various fields. This compound features a sulfonamide group attached to an anthracene core, which is further substituted with a 3,5-dimethylphenyl group. The presence of these functional groups imparts distinct chemical properties to the compound, making it a subject of study in synthetic chemistry and material science.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,5-dimethylphenyl)-9,10-dioxo-9,10-dihydroanthracene-2-sulfonamide typically involves multi-step organic reactions. One common method includes the reaction of 9,10-anthraquinone with sulfonamide derivatives under specific conditions. The reaction often requires the use of catalysts and controlled temperatures to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required standards for its intended applications .
Analyse Chemischer Reaktionen
Types of Reactions
N-(3,5-dimethylphenyl)-9,10-dioxo-9,10-dihydroanthracene-2-sulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be carried out using suitable reducing agents to modify the functional groups.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions typically involve controlled temperatures, specific solvents, and sometimes inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction could produce hydroxyanthracene derivatives .
Wissenschaftliche Forschungsanwendungen
N-(3,5-dimethylphenyl)-9,10-dioxo-9,10-dihydroanthracene-2-sulfonamide has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical structure.
Wirkmechanismus
The mechanism by which N-(3,5-dimethylphenyl)-9,10-dioxo-9,10-dihydroanthracene-2-sulfonamide exerts its effects involves interactions with specific molecular targets. The sulfonamide group can interact with enzymes and proteins, potentially inhibiting their activity. The anthracene core may also play a role in binding to DNA or other biomolecules, affecting their function. These interactions can lead to various biological effects, including antimicrobial and anticancer activities .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds include other anthracene derivatives and sulfonamide-containing molecules. Examples are:
- N-(2,3-dimethylphenyl)-9,10-dioxo-9,10-dihydro-2-anthracenesulfonamide
- N-(3,4-dimethylphenyl)-9,10-dioxo-9,10-dihydro-2-anthracenesulfonamide
Uniqueness
What sets N-(3,5-dimethylphenyl)-9,10-dioxo-9,10-dihydroanthracene-2-sulfonamide apart is the specific positioning of the dimethyl groups on the phenyl ring, which can influence its chemical reactivity and biological activity. This unique structure may result in different interactions with molecular targets compared to its analogs .
Eigenschaften
Molekularformel |
C22H17NO4S |
|---|---|
Molekulargewicht |
391.4 g/mol |
IUPAC-Name |
N-(3,5-dimethylphenyl)-9,10-dioxoanthracene-2-sulfonamide |
InChI |
InChI=1S/C22H17NO4S/c1-13-9-14(2)11-15(10-13)23-28(26,27)16-7-8-19-20(12-16)22(25)18-6-4-3-5-17(18)21(19)24/h3-12,23H,1-2H3 |
InChI-Schlüssel |
HGPRFHBCJVCPLI-UHFFFAOYSA-N |
SMILES |
CC1=CC(=CC(=C1)NS(=O)(=O)C2=CC3=C(C=C2)C(=O)C4=CC=CC=C4C3=O)C |
Kanonische SMILES |
CC1=CC(=CC(=C1)NS(=O)(=O)C2=CC3=C(C=C2)C(=O)C4=CC=CC=C4C3=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Ethyl 5-{[(4-ethoxyphenyl)sulfonyl]amino}-2-propylnaphtho[1,2-b]furan-3-carboxylate](/img/structure/B280998.png)
![ETHYL 5-(NAPHTHALENE-2-SULFONAMIDO)-2-PROPYLNAPHTHO[1,2-B]FURAN-3-CARBOXYLATE](/img/structure/B281004.png)
![Ethyl 5-[(2-naphthylsulfonyl)amino]-2-propyl-1-benzofuran-3-carboxylate](/img/structure/B281005.png)
![Butyl 2-methyl-5-[(phenylsulfonyl)amino]naphtho[1,2-b]furan-3-carboxylate](/img/structure/B281007.png)
![Pentyl 5-{[(4-methoxyphenyl)sulfonyl]amino}-2-methylnaphtho[1,2-b]furan-3-carboxylate](/img/structure/B281008.png)


![Pentyl 2-methyl-5-[(phenylsulfonyl)amino]naphtho[1,2-b]furan-3-carboxylate](/img/structure/B281013.png)





![N-(5-chloro-2-methylphenyl)-4-[(8-quinolinylsulfonyl)amino]benzamide](/img/structure/B281028.png)
